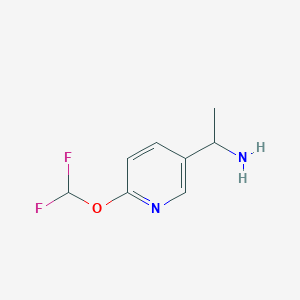
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.18 g/mol It is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using reagents such as difluoromethyl ethers.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoromethoxy group and the pyridine ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical processes .
Comparison with Similar Compounds
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
(6-(Difluoromethoxy)pyridin-3-yl)methanamine: This compound has a similar structure but lacks the ethanamine moiety, which may result in different chemical and biological properties.
1-(6-(Methoxy)pyridin-3-yl)ethanamine: The methoxy group in place of the difluoromethoxy group can lead to variations in reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10F2N2O |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-[6-(difluoromethoxy)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H10F2N2O/c1-5(11)6-2-3-7(12-4-6)13-8(9)10/h2-5,8H,11H2,1H3 |
InChI Key |
ZZWALWAPLXCISR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)
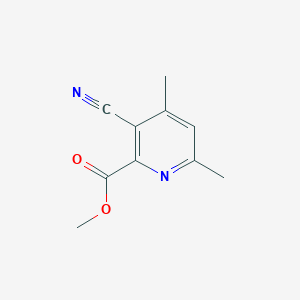


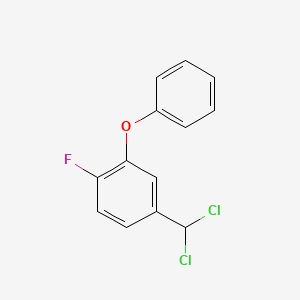
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
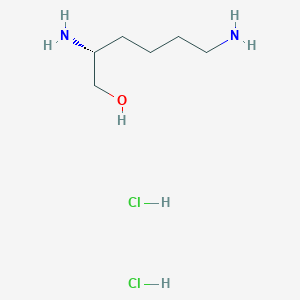


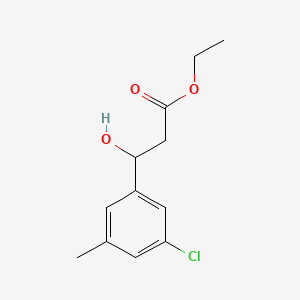

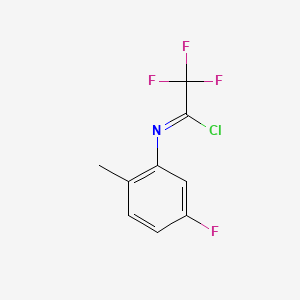

![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
